Benzene, 1,1'-(cyclopropylidenemethylene)bis[4-chloro-] is a synthetic organic compound with the molecular formula CHCl and a molecular weight of 275.177 g/mol. This compound features two 4-chloro-benzene units connected by a cyclopropylidene bridge. It is identified by the CAS Registry Number 214116-83-3. The compound is classified under aromatic compounds due to the presence of benzene rings, as well as halogenated compounds due to its chlorine substituents.
The synthesis of Benzene, 1,1'-(cyclopropylidenemethylene)bis[4-chloro-] can be achieved through various methods, primarily involving the reaction of chlorinated benzene derivatives with cyclopropylidene intermediates. One common synthetic route involves the use of triphenylphosphonium cyclopropylide and a suitable brominated precursor, such as 3-bromopropyltriphenylphosphonium bromide. This method aims to yield a high purity product with an estimated yield of approximately 30% .
The synthesis typically requires careful control of reaction conditions, including temperature and solvent choice, to optimize yield and minimize by-products. The reactions are often conducted under inert atmospheres to prevent unwanted side reactions with moisture or oxygen.
The molecular structure of Benzene, 1,1'-(cyclopropylidenemethylene)bis[4-chloro-] consists of:
The structural representation can be visualized using molecular modeling software or databases like PubChem, which provides detailed information on bond lengths, angles, and spatial configuration . The compound's InChI (International Chemical Identifier) is InChI=1S/C16H12Cl2/c1-9(2)15-13(11-5-7-14(17)12(11)8-6-10(9)3)16(18)19/h5-8H,1-4H2.
Benzene, 1,1'-(cyclopropylidenemethylene)bis[4-chloro-] can undergo various chemical reactions typical for aromatic compounds:
The reactivity of this compound can be attributed to the electron-withdrawing nature of the chlorine substituents, which can stabilize intermediates formed during these reactions.
The mechanism of action for Benzene, 1,1'-(cyclopropylidenemethylene)bis[4-chloro-] in chemical reactions typically involves:
Kinetic studies may provide insights into reaction rates and mechanisms through techniques such as spectroscopy or chromatography.
Benzene, 1,1'-(cyclopropylidenemethylene)bis[4-chloro-] exhibits typical physical properties associated with halogenated aromatic compounds:
The compound is expected to exhibit:
Relevant data regarding these properties can be found in databases such as PubChem and NIST .
Benzene, 1,1'-(cyclopropylidenemethylene)bis[4-chloro-] has potential applications in:
Research into its applications continues as scientists explore its reactivity and potential uses in various chemical syntheses and industrial processes.
CAS No.: 140631-27-2
CAS No.: 26543-10-2
CAS No.: 2624-63-7
CAS No.: 107419-07-8
CAS No.: 90953-74-5
CAS No.: